molecular formula C8H10O2 B052432 cis-Tetrahydropentalene-2,5(1H,3H)-dione CAS No. 51716-63-3

cis-Tetrahydropentalene-2,5(1H,3H)-dione

Cat. No. B052432
CAS RN: 51716-63-3
M. Wt: 138.16 g/mol
InChI Key: HAFQHNGZPQYKFF-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of cis-tetrahydropentalene derivatives often involves highly regioselective intramolecular aldol condensations. A study by Sinha et al. (1983) details the stereocontrolled synthesis of isomeric bridged diketones through such condensations, establishing their structures through X-ray analysis (Sinha et al., 1983). This method highlights the importance of stereochemistry in synthesizing specific isomers of tetrahydropentalene derivatives.

Molecular Structure Analysis

The molecular structure of cis-tetrahydropentalene derivatives is crucial for understanding their chemical behavior. The X-ray structure determination of such compounds, as discussed by Zhang et al. (2014), reveals insights into their crystal system and molecular formula, providing a basis for further chemical and physical property analysis (Zhang et al., 2014).

Chemical Reactions and Properties

cis-Tetrahydropentalene derivatives undergo various chemical reactions, including cleavage and conversion to other compounds, as demonstrated by their interaction with toluene-p-sulphonic acid leading to the formation of keto-esters and spiro-keto acids (Sinha et al., 1983). These reactions are influenced by the diketone’s molecular structure and the presence of specific functional groups.

Physical Properties Analysis

The physical properties, such as crystal structure and molecular conformation, of cis-tetrahydropentalene derivatives are essential for their application in various fields. Studies involving X-ray diffraction methods provide detailed insights into these properties, offering a deeper understanding of how molecular structure affects physical characteristics (Zhang et al., 2014).

Scientific Research Applications

  • Ozonolysis of Tetrahydrophthalimides : A study by Andrist and Kovelan (1978) explored the ozonolysis of cis-tetrahydrophthalimide, leading to moderate yields of unsymmetrical oxidative cleavage products. These findings have implications for organic synthesis methods involving oxidative cleavage reactions (A. H. Andrist & M. J. Kovelan, 1978).

  • Synthesis and Photochemistry of Cyclooctene Diones : Kayama, Oda, and Kitahapa (1974) prepared cis-2-Cyclooctene-1,4-dione starting from 1,3-cyclooctadiene. Their study on the photochemistry of this compound revealed that it forms a [π2s+2a] dimer under certain conditions, which is significant for understanding the photochemical behavior of cyclooctene diones (Y. Kayama, M. Oda, & Y. Kitahapa, 1974).

  • Atmospheric Chemistry of Unsaturated Carbonyls : Bierbach et al. (1994) investigated the atmospheric chemistry of various unsaturated carbonyl compounds, including cis-3-Hexene-2,5-dione. Their research contributes to understanding the oxidation mechanisms of aromatics and the environmental behavior of these compounds (A. Bierbach, I. Barnes, K. Becker, & E. Wiesen, 1994).

  • Reduction of Tetralin-1,4-Dione : Kündig and Enríquez-García (2008) conducted a study on the diastereoselective and enantioselective reduction of tetralin-1,4-dione. This research provides valuable insights into the synthesis of 1,4-tetralindiols and related compounds (E. Kündig & A. Enríquez-García, 2008).

  • Synthesis of Pyrrolo[3,4-c]pyridine-Diones : Zhang, Cui, Sun, and Wang (2014) synthesized cis-perhydropyrrolo[3,4-c]pyridine-3,4-dione, a nontoxic and nootropic agent, and analyzed its crystal structure using X-ray diffraction. This work is important for the synthesis and characterization of pyrrolopyridine diones (L. Zhang, Y. Cui, G. Sun, & Y. Wang, 2014).

Mechanism of Action

Mode of Action

The exact mode of action of cis-Bicyclo[33It has been shown to undergo reduction when added to cultures of several strains of filamentous fungi . This suggests that the compound may interact with biological targets in a way that leads to its reduction.

Biochemical Pathways

The specific biochemical pathways affected by cis-Bicyclo[33Its reduction in the presence of certain fungi suggests that it may be involved in redox reactions .

Result of Action

The molecular and cellular effects of cis-Bicyclo[33It has been suggested as a potential anti-amnesic agent , indicating that it may have neuroprotective effects.

Action Environment

The action of cis-Bicyclo[3.3.0]octane-3,7-dione can be influenced by various environmental factors. For instance, its reduction in the presence of certain fungi suggests that its activity may be influenced by the presence of specific microorganisms . Additionally, the compound’s reactivity may be affected by the pH, temperature, and other conditions of its environment.

properties

IUPAC Name

1,3,3a,4,6,6a-hexahydropentalene-2,5-dione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H10O2/c9-7-1-5-2-8(10)4-6(5)3-7/h5-6H,1-4H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HAFQHNGZPQYKFF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C2CC(=O)CC2CC1=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H10O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60199666
Record name cis-Tetrahydropentalene-2,5(1H,3H)-dione
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

138.16 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

51716-63-3, 74513-16-9
Record name cis-Tetrahydropentalene-2,5(1H,3H)-dione
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Record name cis-Tetrahydropentalene-2,5(1H,3H)-dione
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Record name cis-tetrahydropentalene-2,5(1H,3H)-dione
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Q & A

Q1: What is the molecular formula and weight of cis-bicyclo[3.3.0]octane-3,7-dione?

A1: The molecular formula of cis-bicyclo[3.3.0]octane-3,7-dione is C8H10O2, and its molecular weight is 138.16 g/mol.

Q2: Is there any spectroscopic data available for this compound?

A2: While specific spectroscopic data isn't extensively detailed within the provided research excerpts, techniques like 1H NMR and 13C NMR are commonly employed for structural characterization of this compound and its derivatives. [, ]

Q3: What are the common synthetic routes to cis-bicyclo[3.3.0]octane-3,7-dione?

A3: A prevalent synthetic approach involves the condensation of dimethyl 1,3-acetonedicarboxylate with 1,2-dicarbonyl compounds like biacetyl. This reaction, typically catalyzed by bases, yields cis-bicyclo[3.3.0]octane-3,7-dione derivatives. [, ] Additionally, a novel synthesis utilizing iodine oxidation of dimethyl cis-bicyclo[3.3.0]octane-3,7-dicarboxylates provides access to the tricyclo[3.3.0.03,7]octane skeleton, further diversifying synthetic possibilities. []

Q4: How does the structure of cis-bicyclo[3.3.0]octane-3,7-dione lend itself to further functionalization?

A4: The presence of two ketone functionalities allows for diverse reactions, including aldol condensations, additions of organometallic reagents, and formations of heterocycles. Researchers have explored its reactivity with carbon disulfide and alkylating agents, leading to 2-dialkylthio-methylene derivatives and cis-2,6-bis(dimethylthio-methylene) derivatives. [, ]

Q5: Have there been studies on modifying the symmetry of the cis-bicyclo[3.3.0]octane-3,7-dione unit?

A5: Yes, research focusing on monofunctionalization and symmetry alteration of cis-bicyclo[3.3.0]octane-3,7-dione has been conducted. These modifications allow for fine-tuning the reactivity and potential applications of the compound. [, ]

Q6: What are the potential applications of cis-bicyclo[3.3.0]octane-3,7-dione and its derivatives?

A6: This compound serves as a crucial building block for synthesizing complex molecules with potential biological activities. One notable application is in the total synthesis of carboprostacyclin (2), a stable analogue of prostacyclin (PGI2), highlighting its potential in medicinal chemistry. [] Additionally, its use in synthesizing rigid biobased polycarbonates showcases its versatility in material science. []

Q7: Has cis-bicyclo[3.3.0]octane-3,7-dione been explored in the synthesis of triquinacenes with pyramidalized C=C bonds?

A8: Research has focused on synthesizing 1-substituted cis-bicyclo[3.3.0]octane-3,7-dione derivatives as potential precursors to triquinacenes with pyramidalized C=C bonds. This area of study highlights the potential of these compounds in advancing synthetic organic chemistry and material science. []

Q8: Are there any known applications of cis-bicyclo[3.3.0]octane-3,7-dione in the field of non-benzenoid hydrocarbons?

A9: Research has demonstrated the use of tetrahydropentalene-2,5-(1H,3H)-dione, a tautomer of cis-bicyclo[3.3.0]octane-3,7-dione, in synthesizing azuleno[2,1,8-ija]azulenes. These non-alternant non-benzenoid hydrocarbons exhibit unique optical and electronic properties, showcasing the compound's utility in developing novel materials. []

Q9: What is known about the stability of cis-bicyclo[3.3.0]octane-3,7-dione under various conditions?

A9: While specific stability data wasn't detailed in the provided excerpts, it's crucial to consider the reactivity of its ketone groups. Storage conditions likely involve inert atmospheres and protection from moisture to prevent degradation.

Q10: How does the use of cis-bicyclo[3.3.0]octane-3,7-dione impact the properties of the resulting polycarbonates?

A11: Incorporating this compound as a building block for polycarbonates resulted in rigid, fully amorphous materials exhibiting glass transitions up to Tg = 100 °C and thermal stability up to Td ~ 350 °C. These polycarbonates also demonstrated good mechanical flexibility, strength, and high transparency. []

Q11: Have there been any computational studies on cis-bicyclo[3.3.0]octane-3,7-dione or its derivatives?

A12: While not extensively discussed in the provided research, computational techniques like density functional theory (DFT) calculations can be employed to investigate molecular geometries, electronic structures, and reactivities of these compounds. Such studies can provide valuable insights for optimizing synthetic strategies and understanding their properties. []

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